5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Overview
Description
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the CAS Number: 98490-61-0 . It has a molecular weight of 168.63 and its IUPAC name is 5-chloro-1,2,3,4-tetrahydro [1,6]naphthyridine .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, has been a subject of study for many years . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is represented by the linear formula C8H9ClN2 . The InChI Code for this compound is 1S/C8H9ClN2/c9-8-6-2-1-4-10-7 (6)3-5-11-8/h3,5,10H,1-2,4H2 .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, has been explored in various studies . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a solid substance . It is stored at a temperature of 4°C .Scientific Research Applications
1. Anticancer Properties
- Summary of Application: 1,6-naphthyridines have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their effects on different cancer cell lines .
- Methods of Application: The anticancer activity of 1,6-naphthyridines has been studied using structure–activity relationship (SAR) analyses and molecular modeling studies .
- Results or Outcomes: While the specific outcomes depend on the particular study and cancer cell line, the general finding is that 1,6-naphthyridines have potential anticancer activity .
2. Anti-HIV Properties
- Summary of Application: 1,6-naphthyridines have also been found to have anti-HIV properties .
- Methods of Application: The specific methods of application would depend on the particular study, but would likely involve testing the compounds against HIV in a laboratory setting .
- Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential anti-HIV activity .
5. Analgesic Properties
- Summary of Application: 1,6-naphthyridines have been found to have analgesic properties . They have been studied for their effects on pain in various disease models .
- Methods of Application: The analgesic activity of 1,6-naphthyridines has been studied using various laboratory techniques, including cell culture and animal models .
- Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential analgesic activity .
6. Antioxidant Properties
- Summary of Application: 1,6-naphthyridines have also been found to have antioxidant properties . They have been studied for their effects on oxidative stress in various disease models .
- Methods of Application: The antioxidant activity of 1,6-naphthyridines has been studied using various laboratory techniques, including cell culture and animal models .
- Results or Outcomes: The specific outcomes would depend on the particular study, but the general finding is that 1,6-naphthyridines have potential antioxidant activity .
Safety And Hazards
The safety information available indicates that 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is potentially harmful . The hazard statement associated with this compound is H302 , which means it may be harmful if swallowed. Precautionary measures include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIUCCIXSCUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672026 | |
Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
CAS RN |
98490-61-0 | |
Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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